Benzene, 1-methyl-3-(1-methylcyclohexyl)-
Overview
Description
Benzene, 1-methyl-3-(1-methylcyclohexyl)-: is an organic compound with the molecular formula C14H20 and a molecular weight of 188.31 g/mol . This compound is characterized by a benzene ring substituted with a methyl group and a 1-methylcyclohexyl group at the 3-position. It is also known by its systematic name, 3-(1-Methylcyclohexyl)toluene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methyl-3-(1-methylcyclohexyl)- typically involves the alkylation of toluene with 1-methylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
On an industrial scale, the production of Benzene, 1-methyl-3-(1-methylcyclohexyl)- follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated pressure and temperature.
Substitution: HNO3, H2SO4, Cl2, Br2, AlCl3 as a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Nitro, sulfonic, or halogenated derivatives.
Scientific Research Applications
Benzene, 1-methyl-3-(1-methylcyclohexyl)- has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Benzene, 1-methyl-3-(1-methylcyclohexyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-cyclohexyl-3-methyl-: Similar structure but with a cyclohexyl group instead of a 1-methylcyclohexyl group.
Toluene: A simpler structure with only a methyl group attached to the benzene ring.
Cyclohexyltoluene: Contains a cyclohexyl group attached to the benzene ring.
Uniqueness
Benzene, 1-methyl-3-(1-methylcyclohexyl)- is unique due to the presence of both a methyl group and a 1-methylcyclohexyl group on the benzene ring, which imparts distinct chemical and physical properties compared to its analogs .
Biological Activity
Benzene, 1-methyl-3-(1-methylcyclohexyl)-, also known by its CAS number 14962-11-9, is a chemical compound that has garnered attention for its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a benzene ring substituted with methyl and cyclohexyl groups, which may influence its biological interactions.
The biological activity of benzene derivatives often involves interactions with cellular components. The mechanisms may include:
- Reactive Oxygen Species (ROS) Generation : Many benzene derivatives can induce oxidative stress by generating ROS, leading to cellular damage.
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways, disrupting normal cellular functions.
- DNA Interaction : Some studies suggest that certain benzene derivatives can interact with DNA, potentially leading to genotoxic effects.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various methyl-substituted benzenes. It was found that specific structural modifications could enhance cytotoxicity against cancer cell lines. While this study did not focus exclusively on benzene, 1-methyl-3-(1-methylcyclohexyl)-, it provides a framework for understanding how similar compounds might behave in biological systems .
Case Study 2: Toxicological Assessment
Research into the toxicological profile of benzene derivatives has highlighted their potential risks. Benzene itself has been associated with hematotoxicity and carcinogenicity. A comprehensive review indicated that exposure to these compounds could lead to adverse health effects such as acute myeloid leukemia and myelodysplastic syndromes . Although specific data on benzene, 1-methyl-3-(1-methylcyclohexyl)- are sparse, understanding the broader context of benzene toxicity is crucial for assessing its safety.
Data Table: Biological Activities of Related Compounds
Compound | Biological Activity | Reference |
---|---|---|
Benzene | Carcinogenic | IARC Monographs (Group 1) |
Toluene | Neurotoxic | ATSDR Toxic Substances Portal |
Ethylbenzene | Possible carcinogen | IARC Monographs (Group 2B) |
Benzene, 1-methyl-3-(1-methylcyclohexyl)- | Unknown (potentially active) | Current Research Insights |
Properties
IUPAC Name |
1-methyl-3-(1-methylcyclohexyl)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-12-7-6-8-13(11-12)14(2)9-4-3-5-10-14/h6-8,11H,3-5,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNNCEDGJDNCFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCCCC2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482337 | |
Record name | Benzene, 1-methyl-3-(1-methylcyclohexyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14962-11-9 | |
Record name | 1-Methyl-3-(1-methylcyclohexyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14962-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-methyl-3-(1-methylcyclohexyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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